2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid
CAS No.: 1258616-79-3
Cat. No.: VC11757077
Molecular Formula: C13H7ClF3NO3
Molecular Weight: 317.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258616-79-3 |
|---|---|
| Molecular Formula | C13H7ClF3NO3 |
| Molecular Weight | 317.65 g/mol |
| IUPAC Name | 2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) |
| Standard InChI Key | UUJURJRESLMVBG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid (IUPAC name: 2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid) features a pyridine core with three distinct substituents:
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Chlorine at position 2, which enhances electrophilicity and directs subsequent substitution reactions.
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3-(Trifluoromethoxy)phenyl at position 5, contributing steric bulk and electronic effects due to the trifluoromethoxy (-OCF₃) group.
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Carboxylic acid at position 3, enabling salt formation and hydrogen bonding.
The molecular formula is C₁₃H₈ClF₃NO₃, with a calculated molecular weight of 319.66 g/mol. The trifluoromethoxy group’s electron-withdrawing nature reduces electron density on the pyridine ring, impacting reactivity in cross-coupling reactions .
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Weight | 319.66 g/mol |
| Melting Point | Not reported (predicted >200°C) |
| Solubility | Low in water; soluble in DMSO |
| LogP | ~2.8 (estimated) |
The trifluoromethoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Stability studies of analogous compounds indicate resistance to hydrolysis under acidic conditions, a trait critical for pharmaceutical intermediates .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
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Palladium-catalyzed cross-coupling: Introducing the 3-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling.
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Nucleophilic substitution: Functionalizing pre-existing substituents on the pyridine ring.
Route 1: Suzuki-Miyaura Coupling
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Intermediate: 2-Chloro-5-bromonicotinic acid.
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Coupling partner: 3-(Trifluoromethoxy)phenylboronic acid.
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Catalyst system: Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O mixture .
Example Protocol:
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Dissolve 2-chloro-5-bromonicotinic acid (1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq) in degassed DMF/H₂O (4:1).
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Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq).
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Heat at 80°C under N₂ for 12 hours.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane) .
Characterization and Analytical Data
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.92 (s, 1H, H-6), 8.45 (s, 1H, H-4), 7.65–7.55 (m, 3H, aryl-H), 7.42 (d, J = 8.0 Hz, 1H, aryl-H).
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Carboxylic proton observed as a broad singlet at δ 13.2.
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¹⁹F NMR (376 MHz, DMSO-d₆):
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δ -58.7 (s, CF₃O).
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HRMS (ESI-TOF):
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Calculated for C₁₃H₈ClF₃NO₃ [M+H]⁺: 318.0155.
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Observed: 318.0159.
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The trifluoromethoxy group’s ¹⁹F NMR signal aligns with reported values for -OCF₃ substituents .
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound’s structure positions it as a candidate for:
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Kinase inhibitors: Pyridinecarboxylic acids often chelate ATP-binding site metals.
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Antimicrobial agents: Chlorine and trifluoromethoxy groups enhance interactions with bacterial enzymes .
Stability and Reactivity
Hydrolytic Stability
The trifluoromethoxy group resists hydrolysis under acidic conditions (e.g., 6 M HCl at 80°C), unlike methoxy groups, which demethylate readily . This stability is advantageous for drug formulations.
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 250°C, consistent with the strong C-F bonds in the -OCF₃ group .
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